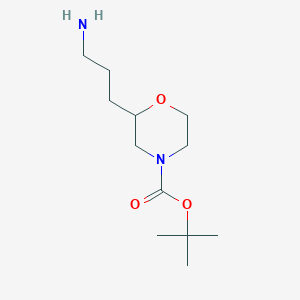![molecular formula C19H12F2N2O2S B2823460 3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326849-21-1](/img/structure/B2823460.png)
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound’s name suggests it’s a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound (a compound that contains atoms of at least two different elements). The “3-fluorophenyl” groups indicate the presence of phenyl rings (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate precursors under suitable conditions. The exact method would depend on the specific reactants and the desired configuration of the product.Molecular Structure Analysis
The molecular structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The reactivity of the compound can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This could include studying the compound’s solubility, stability, melting point, boiling point, and other physical properties. Chemical properties like reactivity, acidity or basicity, and redox potential might also be analyzed.Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of substituted thienopyrimidines, including compounds similar to the one , involves multiple steps starting from basic thiophene derivatives. For instance, the process may include the synthesis of intermediate compounds such as ethyl 2-aminothiophene-3-carboxylate, followed by various cyclization and substitution reactions to introduce different functional groups, including fluorophenyl moieties. These synthesized compounds are characterized using techniques like melting point determination, thin-layer chromatography (TLC), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) to confirm their structures (More, Chandra, Nargund, & Nargund, 2013).
Biological Activity
Thieno[3,2-d]pyrimidine derivatives have been studied for various biological activities. For example, derivatives structurally related to the compound have been evaluated as potent GnRH receptor antagonists for treating reproductive diseases. Studies have found that specific substituents on the core structure significantly influence receptor binding activity, highlighting the importance of structural modifications in enhancing biological efficacy (Guo et al., 2003).
Potential Applications in Sensor Development
Research on thieno[3,2-d]pyrimidine derivatives has also extended to their potential use in developing fluorescent probes and sensors. The modification of these compounds to include various substituents can lead to materials with significant fluorescent properties, useful for detecting biologically or environmentally relevant species. This is particularly relevant for compounds that exhibit large Stokes shifts and strong fluorescence intensities, making them suitable for applications in fluorescence-based sensing technologies (Castillo, Tigreros, & Portilla, 2018).
Safety And Hazards
Safety data would typically come from material safety data sheets (MSDS) and might include information on toxicity, flammability, and environmental impact.
Future Directions
Future research could involve further exploration of the compound’s properties, potential uses, and mechanism of action. It could also involve the synthesis of related compounds to explore structure-activity relationships.
Please note that this is a general approach and the specifics would depend on the exact nature of the compound and the available resources. For a detailed analysis, you might want to consult a chemist or a relevant research paper.
properties
IUPAC Name |
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O2S/c20-13-4-1-3-12(9-13)11-22-16-7-8-26-17(16)18(24)23(19(22)25)15-6-2-5-14(21)10-15/h1-10,16-17H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVMBCKTAGIMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

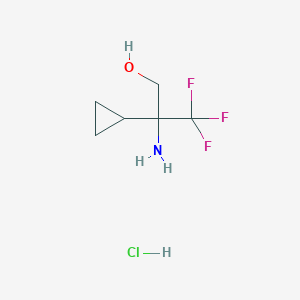
![2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2823381.png)
![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)
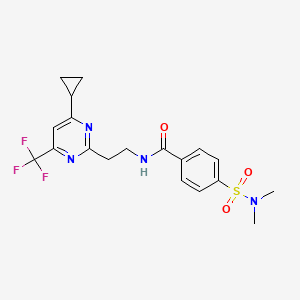
![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)
![4,6-Bis[(S)-4-isopropyl-2-oxazoline-2-yl]dibenzofuran](/img/structure/B2823388.png)
![N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2823391.png)
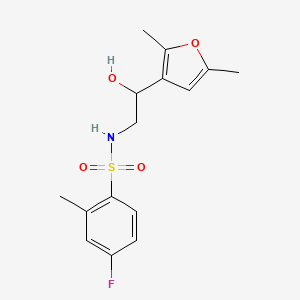
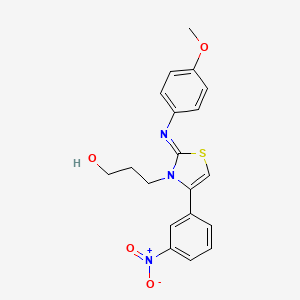
![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)
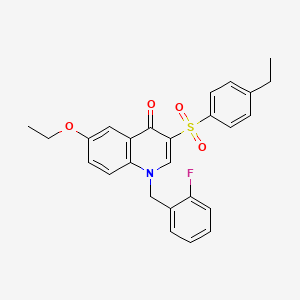
![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)
![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)
